molecular formula C13H13N3O6S2 B3914302 ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B3914302
M. Wt: 371.4 g/mol
InChI Key: GIDZENNFVLMYKK-UHFFFAOYSA-N
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Description

Ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, a nitrophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the phenyl ring using a mixture of concentrated sulfuric acid and nitric acid.

    Sulfonylation: The sulfonyl group is added by reacting the nitrophenyl compound with sulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves esterification of the thiazole derivative with ethyl chloroacetate in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Amino derivative of the compound.

    Substitution: Various substituted thiazole derivatives.

    Hydrolysis: Carboxylic acid derivative.

Scientific Research Applications

Ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections due to the presence of the thiazole ring.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe for studying enzyme interactions and mechanisms due to its complex structure.

Mechanism of Action

The mechanism of action of ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2-amino-1,3-thiazol-4-yl)acetate: Lacks the nitrophenyl and sulfonyl groups, making it less complex and potentially less active in certain applications.

    (3-Nitrophenyl)sulfonyl chloride: Contains the nitrophenyl and sulfonyl groups but lacks the thiazole ring and ester functionality.

Uniqueness

Ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the thiazole ring, nitrophenyl group, and ester functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[2-[(3-nitrophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S2/c1-2-22-12(17)6-9-8-23-13(14-9)15-24(20,21)11-5-3-4-10(7-11)16(18)19/h3-5,7-8H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDZENNFVLMYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 2
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ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 4
ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

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